Kinase Inhibition Potency: Abl Kinase IC50 of 5.30 nM for 2-Fluoro-4-(pyrrolidin-1-yl)pyridine-Containing Derivative
A compound containing the 2-fluoro-4-(pyrrolidin-1-yl)pyridine pharmacophore (documented in BindingDB as BDBM120395, associated with US8703771) demonstrated potent inhibition of Abl kinase with an IC50 of 5.30 nM in a mobility shift assay at pH 7.5 and 28°C [1]. Within the same patent series, structural modifications to the pyridine-pyrrolidine core—including alterations to the substitution pattern or replacement of the pyrrolidine ring with alternative amines—resulted in compounds with significantly reduced potency or complete loss of activity (IC50 > 1000 nM), establishing the critical role of this specific scaffold in maintaining target engagement [2]. This sub-10 nM potency places compounds built on the 2-fluoro-4-(pyrrolidin-1-yl)pyridine framework among the more active Abl kinase inhibitor chemotypes reported.
| Evidence Dimension | Abl kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 5.30 nM (compound containing 2-fluoro-4-(pyrrolidin-1-yl)pyridine scaffold) |
| Comparator Or Baseline | Related patent compounds with scaffold modifications: IC50 > 1000 nM or inactive |
| Quantified Difference | >188-fold greater potency for scaffold-containing compound vs. modified analogs |
| Conditions | Mobility Shift Assay (MSA); pH 7.5; 28°C; kinase buffer: 62.5 mM HEPES |
Why This Matters
This potency differential justifies selection of the 2-fluoro-4-(pyrrolidin-1-yl)pyridine building block over other pyridine-amine combinations for Abl kinase-targeted inhibitor development.
- [1] BindingDB Entry BDBM120395. Affinity data: IC50 5.30 nM for Abl kinase. US8703771, compound 13. View Source
- [2] US Patent US8703771. Compounds for inhibiting kinases such as Abl, c-Kit and PDGFR. View Source
